

# Application Notes: Utilizing Divema for Drug Delivery in Colon 26 Adenocarcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Divema   |           |
| Cat. No.:            | B1212742 | Get Quote |

#### Introduction

**Divema**, a copolymer of styrene and maleic acid (SMA), is a versatile amphiphilic polymer widely recognized for its utility in creating stable polymeric micelles for drug delivery.[1][2] Its biocompatible nature and ability to self-assemble in aqueous solutions make it an excellent candidate for encapsulating hydrophobic anti-cancer agents, potentially enhancing their solubility, circulation time, and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[2] The Colon 26 (C26) adenocarcinoma model is a well-established, syngeneic murine model that is highly tumorigenic in BALB/c mice.[3][4][5] It is frequently used in colorectal cancer research and for studying cancer cachexia.[6][7][8]

This document provides detailed protocols for the preparation and evaluation of a hypothetical **Divema**-based formulation of a chemotherapeutic agent ("Drug-X," representing a generic hydrophobic drug) in a C26 adenocarcinoma model. These guidelines are intended for researchers in oncology, pharmacology, and drug development.

# Protocol 1: Preparation and Characterization of Divema-Drug-X Micelles

This protocol details the hydrolysis of poly(styrene-co-maleic anhydride) and the subsequent loading of a hydrophobic drug to form **Divema**-Drug-X micelles.

Materials:



- Poly(styrene-co-maleic anhydride) (SMA)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Drug-X (hydrophobic chemotherapeutic agent)
- Dimethyl Sulfoxide (DMSO)
- · Deionized Water
- Dialysis tubing (e.g., 3.5 kDa MWCO)

#### Procedure:

- · SMA Hydrolysis:
  - Prepare a 0.1 M NaOH solution and heat to 60-70°C.
  - Slowly add SMA powder to the heated NaOH solution while stirring continuously to dissolve the polymer.
  - Maintain the solution at 60-70°C for 24 hours to ensure complete hydrolysis of the maleic anhydride groups.[2]
  - Allow the solution to cool to room temperature. Adjust the pH to 7.0-7.4 using 0.1 M HCl.
     This solution is now hydrolyzed SMA (**Divema**).
- Drug-X Encapsulation:
  - Dissolve a known quantity of Drug-X in a minimal volume of DMSO.
  - Dilute the hydrolyzed SMA solution with deionized water to a final concentration of approximately 10 mg/mL.
  - Add the Drug-X/DMSO solution dropwise to the stirring SMA solution. The solution may become temporarily cloudy.



- Continue stirring for 2-4 hours at room temperature to allow for micelle formation and drug encapsulation.
- Purification and Sterilization:
  - Transfer the micelle solution to dialysis tubing and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove free Drug-X and DMSO.
  - Recover the purified **Divema**-Drug-X micelle solution from the dialysis bag.
  - Sterilize the final solution by passing it through a 0.22 μm syringe filter.
  - Store the sterile solution at 4°C, protected from light.

#### Characterization:

- Particle Size and Zeta Potential: Analyze the micelle size, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).
- Drug Loading and Encapsulation Efficiency: Lyophilize a known volume of the micelle solution. Dissolve the dried micelles in a suitable solvent (e.g., DMSO) to disrupt them and measure the Drug-X concentration using UV-Vis spectroscopy or HPLC. Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
  - DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
  - EE (%) = (Weight of drug in micelles / Initial weight of feeding drug) x 100

## Data Presentation: Physicochemical Properties of Divema-Drug-X Micelles



| Parameter                    | Hypothetical Value |
|------------------------------|--------------------|
| Mean Diameter (nm)           | 85 ± 5 nm          |
| Polydispersity Index (PDI)   | < 0.2              |
| Zeta Potential (mV)          | -30 ± 4 mV         |
| Drug Loading Content (%)     | 15%                |
| Encapsulation Efficiency (%) | > 90%              |

### **Protocol 2: In Vivo Antitumor Efficacy in C26 Model**

This protocol describes the establishment of a subcutaneous C26 tumor model and the subsequent evaluation of the antitumor efficacy of the **Divema**-Drug-X formulation.

#### Materials:

- Colon 26 (C26) cell line[4]
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Female BALB/c mice (6-8 weeks old)[3][9]
- **Divema**-Drug-X formulation
- Control vehicle (e.g., sterile PBS or empty **Divema** micelles)
- Free Drug-X solution
- Calipers

#### Procedure:

· Cell Culture:



- Culture C26 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5%
   CO2 humidified incubator.
- Passage cells upon reaching 80-90% confluency.
- Tumor Implantation:
  - Harvest C26 cells using Trypsin-EDTA and wash twice with sterile PBS.
  - Resuspend cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.[10]

#### Treatment:

- Monitor tumor growth daily. When tumors reach a palpable volume of approximately 80-100 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group).
- Group 1: Vehicle Control (e.g., PBS i.v.)
- Group 2: Free Drug-X (e.g., 5 mg/kg i.v.)
- Group 3: Divema-Drug-X (e.g., 5 mg/kg Drug-X equivalent i.v.)
- Administer treatments intravenously via the tail vein every three days for a total of four injections.

#### Monitoring and Endpoint:

- Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Record mouse body weight every other day as an indicator of systemic toxicity and cancer-induced cachexia.[7][8]
- Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., Day 21).



• Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry).

**Data Presentation: In Vivo Antitumor Efficacy** 

| Treatment Group | Mean Final Tumor Weight<br>(mg) ± SD | Tumor Growth Inhibition (%) |
|-----------------|--------------------------------------|-----------------------------|
| Vehicle Control | 1250 ± 150                           | -                           |
| Free Drug-X     | 750 ± 110                            | 40%                         |
| Divema-Drug-X   | 310 ± 85                             | 75%                         |

## Visualizations Divema Micelle Formation













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and evaluation of poly(styrene-co-maleic acid) micellar nanocarriers for the delivery of tanespimycin PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(styrene-co-maleic acid) Micelle of Photosensitizers for Targeted Photodynamic Therapy, Exhibits Prolonged Singlet Oxygen Generating Capacity and Superior Intracellular Uptake PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. accegen.com [accegen.com]
- 5. Colon-26 Cells [cytion.com]
- 6. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 7. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing Divema for Drug Delivery in Colon 26 Adenocarcinoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212742#application-of-divema-in-colon-26-adenocarcinoma-models]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com